molecular formula C17H23N3O3 B2691786 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide CAS No. 1008080-35-0

2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide

Cat. No.: B2691786
CAS No.: 1008080-35-0
M. Wt: 317.389
InChI Key: ATNCNDQPUGYLAV-UHFFFAOYSA-N
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Description

The compound “2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide” is a chemical compound with the molecular formula C17H23N3O3. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various human diseases .


Synthesis Analysis

The synthesis of similar compounds often involves a multi-step process. For instance, a parallel solution-phase approach was used to prepare a library of 24 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides . This process involved a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids, followed by parallel amidation with a series of aliphatic amines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon known as "pseudorotation" .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the search results, pyrrolidine derivatives are known to be versatile in chemical reactions . They can be synthesized from different cyclic or acyclic precursors, or through the functionalization of preformed pyrrolidine rings .

Scientific Research Applications

Synthesis and Structural Elucidation

A novel compound closely related to 2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide has been synthesized, with its structure elucidated using various spectroscopic techniques. Devi et al. (2018) described the synthesis of a structurally similar compound, emphasizing the use of UV, FT-IR, 1H, and 13C NMR spectroscopy for its structural elucidation. The study also explored its nonlinear optical properties, indicating potential as a future NLO material based on its hyperpolarizability values Devi et al., 2018.

Antimicrobial Properties

Research on derivatives of morpholine carboxamide compounds has identified potential antimicrobial properties. Desai et al. (2011) synthesized a series of compounds screened for antibacterial and antifungal activities, suggesting their utility in combating microbial infections. These compounds were tested against various strains, including Escherichia coli and Staphylococcus aureus, demonstrating significant activity Desai et al., 2011.

Potential in Material Science

A unique application of morpholine derivatives has been explored in material science, particularly in the context of non-linear optical materials and thermal properties. The determination of various thermal properties, including heat capacity and entropy, suggests the relevance of these compounds in the development of materials with specific thermal and optical characteristics Devi et al., 2018.

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, given the known versatility of pyrrolidine derivatives in medicinal chemistry . Additionally, the development of new synthetic strategies could expand the range of possible derivatives .

Properties

IUPAC Name

2,6-dimethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-9-19(10-13(2)23-12)17(22)18-14-8-16(21)20(11-14)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNCNDQPUGYLAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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